molecular formula C18H36O B3052837 4-Dodecylcyclohexan-1-ol CAS No. 4631-97-4

4-Dodecylcyclohexan-1-ol

Cat. No.: B3052837
CAS No.: 4631-97-4
M. Wt: 268.5 g/mol
InChI Key: QAFWWSONPIVCJW-UHFFFAOYSA-N
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Description

4-Dodecylcyclohexan-1-ol is an organic compound with the molecular formula C18H36O It is a cyclohexanol derivative where a dodecyl group is attached to the fourth carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dodecylcyclohexan-1-ol typically involves the hydrogenation of dodecylbenzene followed by the reduction of the resulting dodecylcyclohexanone. The reaction conditions often include the use of catalysts such as palladium or platinum on carbon, and the process is carried out under high pressure and temperature to ensure complete hydrogenation .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar hydrogenation process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, the purification process involves distillation and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Dodecylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Dodecylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of surfactants and emulsifiers.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems due to its amphiphilic nature.

    Industry: It is utilized in the formulation of lubricants and plasticizers.

Mechanism of Action

The mechanism of action of 4-Dodecylcyclohexan-1-ol involves its interaction with lipid membranes due to its amphiphilic structure. The dodecyl chain interacts with the hydrophobic core of lipid bilayers, while the hydroxyl group can form hydrogen bonds with the polar head groups. This interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, its ability to solubilize hydrophobic drugs makes it a potential candidate for drug delivery applications .

Comparison with Similar Compounds

  • 4-Nonylcyclohexanol
  • 4-Decylcyclohexanol
  • 4-Tetradecylcyclohexanol

Comparison: 4-Dodecylcyclohexan-1-ol is unique due to its longer alkyl chain, which enhances its hydrophobic interactions and amphiphilic properties compared to shorter-chain analogs. This makes it more effective in applications requiring strong lipid membrane interactions and solubilization capabilities .

Properties

IUPAC Name

4-dodecylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h17-19H,2-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFWWSONPIVCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1CCC(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196809
Record name 4-Dodecylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4631-97-4
Record name 4-Dodecylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4631-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dodecylcyclohexan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004631974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Dodecylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-dodecylcyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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